molecular formula C19H17FN4O2 B2511150 N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide CAS No. 1421452-53-0

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide

Katalognummer: B2511150
CAS-Nummer: 1421452-53-0
Molekulargewicht: 352.369
InChI-Schlüssel: GTSIUBZJWXWWCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C19H17FN4O2 and its molecular weight is 352.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Amplification of Phleomycin Effects

The compound shows potential in enhancing the effects of phleomycin, an antibiotic used in cancer chemotherapy, against Escherichia coli. This amplification could lead to increased efficiency in antibiotic therapy (Brown & Cowden, 1982).

Antiprotozoal Agents

The compound has shown promise as an antiprotozoal agent. Specifically, its analogs have been effective against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are responsible for sleeping sickness and malaria, respectively. This indicates potential applications in the treatment of these diseases (Ismail et al., 2004).

Tubulin Polymerization Inhibition

The compound's analogs have been studied for their interaction with tubulin, a protein involved in cell division. These studies suggest a potential role in inhibiting tubulin polymerization, which could have implications in cancer therapy (Jayarajan et al., 2019).

Met Kinase Inhibition

Derivatives of this compound have been identified as potent and selective inhibitors of Met kinase, a key player in cancer cell growth and survival. This suggests its potential use in developing cancer therapies (Schroeder et al., 2009).

Antitubercular and Antibacterial Activities

This compound and its derivatives have been shown to possess significant antitubercular and antibacterial properties, indicating potential applications in treating tuberculosis and bacterial infections (Bodige et al., 2020).

5-HT2 Receptor Antagonism

Derivatives of this compound have been synthesized and examined as selective 5-HT2 receptor antagonists, indicating potential applications in treating conditions related to serotonin imbalance, such as depression or anxiety (Fujio et al., 2000).

Wirkmechanismus

Target of Action

The primary targets of N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-3-carboxamide are the tropomyosin receptor kinases (TrkA/B/C). These receptors play a crucial role in the development and function of the nervous system. Dysregulation of TrkA/B/C expression and signaling is recognized as a hallmark of numerous neurodegenerative diseases including Parkinson’s, Huntington’s, and Alzheimer’s disease .

Mode of Action

The compound interacts with its targets, the Trk receptors, by inhibiting their activity. This inhibition is achieved through the binding of the compound to the receptors, which prevents them from carrying out their normal function . The exact nature of this interaction and the resulting changes are currently under investigation.

Biochemical Pathways

The inhibition of Trk receptors by this compound affects several biochemical pathways. These pathways are involved in cell growth, differentiation, and survival. By inhibiting Trk receptors, the compound can disrupt these pathways and potentially slow down or halt the progression of diseases associated with Trk dysregulation .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which the compound is used. In the context of neurodegenerative diseases, the inhibition of Trk receptors can potentially slow down disease progression .

Eigenschaften

IUPAC Name

N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c20-16-4-2-1-3-15(16)17-5-6-18(23-22-17)24-9-7-14(11-24)21-19(25)13-8-10-26-12-13/h1-6,8,10,12,14H,7,9,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSIUBZJWXWWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=COC=C2)C3=NN=C(C=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.